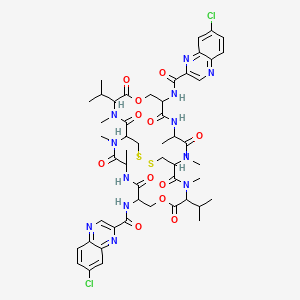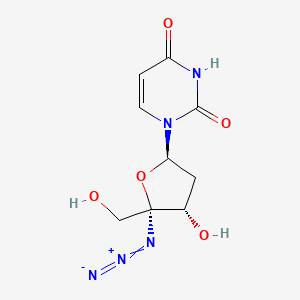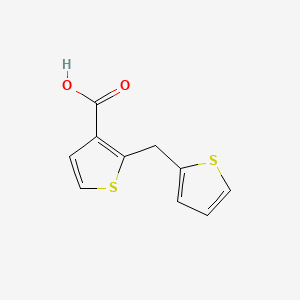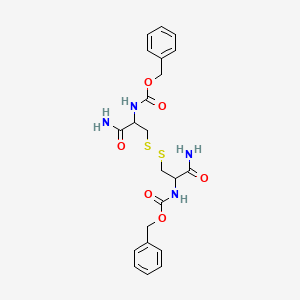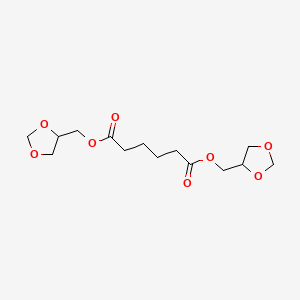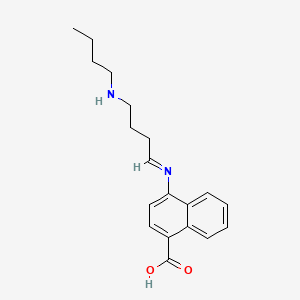
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid is an organic compound that features a naphthalene ring substituted with a butylamino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Butylamino Intermediate: The initial step involves the reaction of butylamine with an appropriate starting material to form the butylamino intermediate.
Condensation Reaction: The butylamino intermediate undergoes a condensation reaction with a naphthalene derivative to form the desired compound. This step typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic acid: An organic compound with similar structural features but different functional groups.
4-Butylaminobenzoic acid: A compound with a butylamino group attached to a benzoic acid moiety.
Uniqueness
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid is unique due to its specific combination of functional groups and the presence of a naphthalene ring
Eigenschaften
CAS-Nummer |
85716-68-3 |
|---|---|
Molekularformel |
C19H24N2O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-[4-(butylamino)butylideneamino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-12-20-13-6-7-14-21-18-11-10-17(19(22)23)15-8-4-5-9-16(15)18/h4-5,8-11,14,20H,2-3,6-7,12-13H2,1H3,(H,22,23) |
InChI-Schlüssel |
FVHVPZIXBKZZSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCCC=NC1=CC=C(C2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


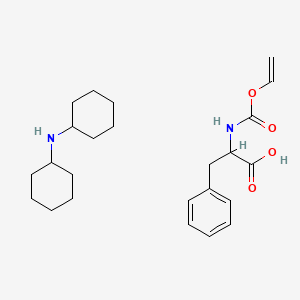
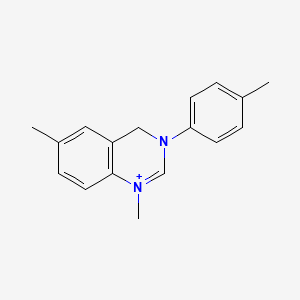
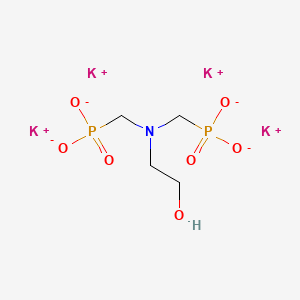
acetate](/img/structure/B12800057.png)

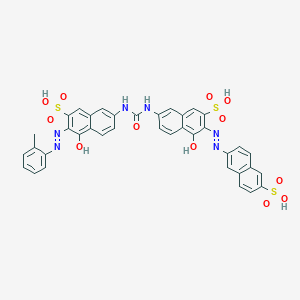
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
